molecular formula C6H5BrN2OS B8477669 2-Bromo-7-hydroxymethylimidazo[5,1-b]thiazole

2-Bromo-7-hydroxymethylimidazo[5,1-b]thiazole

Cat. No. B8477669
M. Wt: 233.09 g/mol
InChI Key: ZOHUDHLQEGWHOJ-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

A solution of ethyl 2-bromoimidazo[5,1-b] thiazole-7-carboxylate (52 mg, 0.19 mmol) in toluene (7 ml) was cooled to −78° C. A toluene solution of diisobutylaluminium hydride (1.01 M solution; 0.65 ml, 0.64 mmol) was added dropwise to the cooled solution, and the mixture was stirred at the same temperature for 40 min. After the completion of the reaction, a saturated aqueous potassium sodium tartrate solution was added thereto, and the mixture was stirred at room temperature for one hr and was extracted with ethyl acetate (5 ml×3). The organic layer was washed with saturated brine and was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under the reduced pressure to give 2-bromo-7-hydroxymethylimidazo[5,1-b]thiazole (44 mg, 99%) as a white solid.
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]2=[C:7]([C:10](OCC)=[O:11])[N:8]=[CH:9][N:4]2[CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[S:6][C:5]2=[C:7]([CH2:10][OH:11])[N:8]=[CH:9][N:4]2[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (5 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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